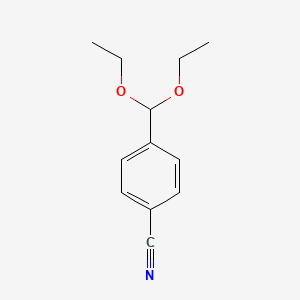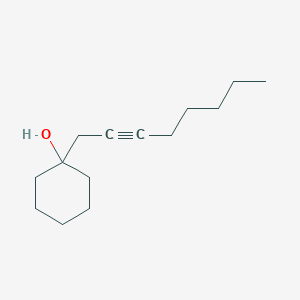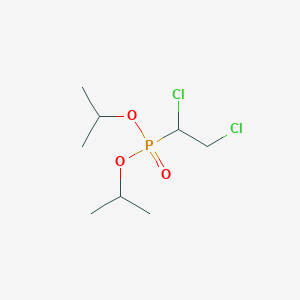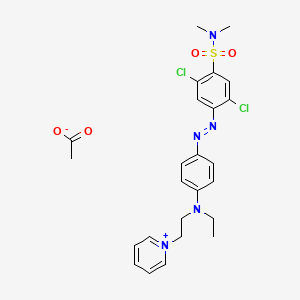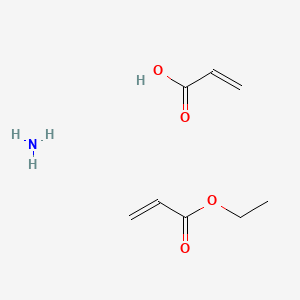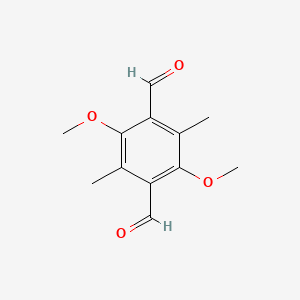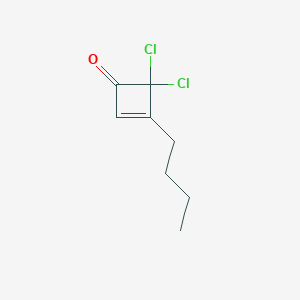
3-Butyl-4,4-dichlorocyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-4,4-dichlorocyclobut-2-en-1-one is an organic compound with the molecular formula C8H10Cl2O It is a derivative of cyclobutene, characterized by the presence of butyl and dichloro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,4-dichlorocyclobut-2-en-1-one typically involves the reaction of cyclobutene derivatives with chlorinating agents. One common method involves the use of oxalyl chloride and N,N-dimethylformamide in anhydrous carbon tetrachloride. The reaction is carried out at elevated temperatures, around 50°C, for several hours. The resulting product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated through distillation and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-4,4-dichlorocyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutene derivatives.
Aplicaciones Científicas De Investigación
3-Butyl-4,4-dichlorocyclobut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butyl-4,4-dichlorocyclobut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorocyclobut-3-ene-1,2-dione: A related compound with similar structural features but different substituents.
3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one: Another derivative with a tert-butyl group instead of a butyl group.
Uniqueness
3-Butyl-4,4-dichlorocyclobut-2-en-1-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its butyl group provides steric hindrance and influences the compound’s interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
72284-70-9 |
|---|---|
Fórmula molecular |
C8H10Cl2O |
Peso molecular |
193.07 g/mol |
Nombre IUPAC |
3-butyl-4,4-dichlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H10Cl2O/c1-2-3-4-6-5-7(11)8(6,9)10/h5H,2-4H2,1H3 |
Clave InChI |
RYJBTXRVYHOYSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)C1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


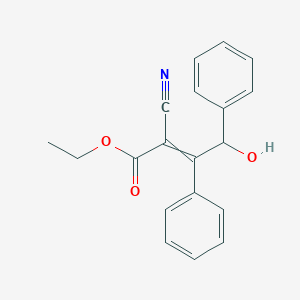
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
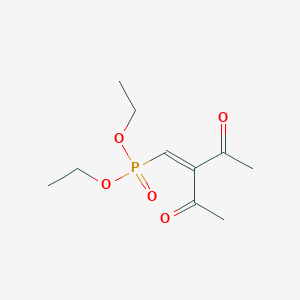
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)

